Cas no 22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-)
22044-58-2 structure
Product Name:4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
CAS 번호:22044-58-2
MF:C21H18O6
메가와트:366.364026546478
CID:261924
PubChem ID:5810067
Update Time:2025-04-19
4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
- 22044-58-2
- LMPK12050239
- KBioSS_002309
- SR-05000002621-1
- Spectrum4_000946
- 5,7-Dihydroxy-3',4'-methylenedioxy-6-prenylisoflavone
- KBio2_004875
- KBio2_002307
- BRD-K59272984-001-02-6
- CHEMBL412010
- CCG-40042
- KBioGR_001532
- SCHEMBL24075574
- NCGC00095513-01
- Q5263162
- EVN8G9T8C6
- 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
- CHEBI:107656
- SDCCGMLS-0066443.P001
- SR-05000002621
- 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-1-benzopyran-4-one
- Spectrum5_001728
- Isoflavone, 5,7-dihydroxy-6-(3-methyl-2-butenyl)-3',4'-(methylenedioxy)-
- BSPBio_001879
- Spectrum_001813
- DTXSID601027239
- SPECTRUM201650
- KBio3_001379
- derrubone
- NCGC00095513-02
- 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)- (
- 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- UNII-EVN8G9T8C6
- SPBio_000175
- 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
- BDBM50477802
- KBio2_007443
- NCGC00178932-01
- Spectrum3_000230
- Spectrum2_000048
-
- 인치: 1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3
- InChIKey: FTBGFGQPUMCUSC-UHFFFAOYSA-N
- 미소: O1C=C(C2=CC=C3C(=C2)OCO3)C(C2=C1C=C(C(C/C=C(\C)/C)=C2O)O)=O
계산된 속성
- 정밀분자량: 366.11034
- 동위원소 질량: 366.11033829g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 3
- 복잡도: 637
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.8
- 토폴로지 분자 극성 표면적: 85.2Ų
실험적 성질
- 밀도: 1.392
- 비등점: 586.7°Cat760mmHg
- 플래시 포인트: 211°C
- 굴절률: 1.663
- PSA: 85.22
4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- 관련 문헌
-
A. J. East,W. D. Ollis,R. E. Wheeler J. Chem. Soc. C 1969 365
-
Federica Pellati,Giulio Rastelli Med. Chem. Commun. 2016 7 2063
-
Federica Pellati,Giulio Rastelli Med. Chem. Commun. 2016 7 2063
-
Magnus W. P. Bebbington Chem. Soc. Rev. 2017 46 5059
22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-) 관련 제품
- 41743-73-1(Irisflorentin)
- 548-77-6(Tectorigenin)
- 798-61-8(Trimethoxyisoflavone)
- 20575-57-9(Calycosin)
- 13111-57-4(5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one)
- 40957-83-3(Glycitein)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
추천 공급업체
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
Beyond Pharmaceutical Co., Ltd
골드 회원
중국 공급자
시약
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량